molecular formula C24H28ClN3O B11417383 N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide

N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide

Cat. No.: B11417383
M. Wt: 409.9 g/mol
InChI Key: BERUXLWHECYUSG-UHFFFAOYSA-N
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Description

N-(3-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of N-(3-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative.

    Introduction of the Chlorophenylmethyl Group: This step involves the alkylation of the benzodiazole core with a chlorophenylmethyl halide.

    Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction.

    Formation of the Cyclohexanecarboxamide Moiety: This final step involves the reaction of the intermediate with cyclohexanecarboxylic acid or its derivatives under amide formation conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(3-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is studied for its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Chemical Biology: Researchers use this compound to probe biological pathways and investigate cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

N-(3-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE can be compared with other benzodiazole derivatives, such as:

    N-(3-{1-[(2-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE: Similar structure but with a bromine atom instead of chlorine, which may affect its biological activity and reactivity.

    N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE: Contains a fluorine atom, potentially altering its pharmacokinetic properties.

    N-(3-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE: The presence of a methyl group may influence its lipophilicity and biological interactions.

Each of these compounds has unique properties that can be exploited for different scientific and industrial applications.

Properties

Molecular Formula

C24H28ClN3O

Molecular Weight

409.9 g/mol

IUPAC Name

N-[3-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]propyl]cyclohexanecarboxamide

InChI

InChI=1S/C24H28ClN3O/c25-20-12-5-4-11-19(20)17-28-22-14-7-6-13-21(22)27-23(28)15-8-16-26-24(29)18-9-2-1-3-10-18/h4-7,11-14,18H,1-3,8-10,15-17H2,(H,26,29)

InChI Key

BERUXLWHECYUSG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Origin of Product

United States

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